3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClF4NO3S and its molecular weight is 397.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which could potentially be a target for this compound.
Mode of Action
For instance, it might inhibit the CGRP receptor, thereby blocking the transmission of pain signals .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to pain perception and inflammation, given its potential role as a cgrp receptor antagonist .
Pharmacokinetics
The trifluoromethyl group, a common feature in many fda-approved drugs, is known to significantly affect pharmaceutical properties . It can enhance the bioavailability of the compound by improving its stability and lipophilicity .
Result of Action
If it acts as a cgrp receptor antagonist, it could potentially alleviate pain by blocking the transmission of pain signals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the optimized reaction temperature and other parameters were found to be crucial for the nitration of a similar compound .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4NO3S/c16-13-9-12(4-5-14(13)17)25(22,23)21-6-7-24-11-3-1-2-10(8-11)15(18,19)20/h1-5,8-9,21H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVZPXDTJFIPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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